molecular formula C9F20O B3040193 Perfluoro-2-trifluoromethyl-4-oxanonane CAS No. 169477-62-7

Perfluoro-2-trifluoromethyl-4-oxanonane

Cat. No.: B3040193
CAS No.: 169477-62-7
M. Wt: 504.06 g/mol
InChI Key: ODWOZMSHTDFDFA-UHFFFAOYSA-N
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Description

Perfluoro-2-trifluoromethyl-4-oxanonane is a perfluorinated compound with the molecular formula C9F20O and a molecular weight of 504.06 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties such as high thermal stability, chemical inertness, and low surface energy.

Scientific Research Applications

Perfluoro-2-trifluoromethyl-4-oxanonane has several applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perfluoro-2-trifluoromethyl-4-oxanonane typically involves the reaction of perfluorinated precursors under controlled conditions. One common method involves the use of perfluorinated ethers and perfluorinated alcohols as starting materials. The reaction is often carried out in the presence of strong bases or catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process typically includes steps such as distillation and purification to obtain the compound in high purity. The use of specialized equipment and stringent safety measures is essential due to the reactivity and toxicity of some of the intermediates and reagents involved .

Chemical Reactions Analysis

Types of Reactions

Perfluoro-2-trifluoromethyl-4-oxanonane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as sodium hydroxide or ammonia .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield perfluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized perfluorinated compounds .

Mechanism of Action

The mechanism of action of perfluoro-2-trifluoromethyl-4-oxanonane involves its interaction with molecular targets through its fluorinated structure. The compound’s high electronegativity and low polarizability allow it to interact with various biological and chemical systems, often leading to changes in surface properties and reactivity. The specific pathways and targets depend on the application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Perfluoro-2-methyl-3-oxapentane
  • Perfluoro-2-ethyl-3-oxapentane
  • Perfluoro-2-propyl-3-oxapentane

Uniqueness

Perfluoro-2-trifluoromethyl-4-oxanonane is unique due to its specific molecular structure, which includes a trifluoromethyl group and an oxanonane backbone. This structure imparts distinct properties such as higher thermal stability and chemical inertness compared to other similar perfluorinated compounds .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propoxy]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F20O/c10-1(5(17,18)19,6(20,21)22)8(26,27)30-9(28,29)4(15,16)2(11,12)3(13,14)7(23,24)25
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWOZMSHTDFDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60895671
Record name 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propoxy]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169477-62-7
Record name 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propoxy]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro-2-trifluoromethyl-4-oxanonane
Reactant of Route 2
Perfluoro-2-trifluoromethyl-4-oxanonane
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Perfluoro-2-trifluoromethyl-4-oxanonane
Reactant of Route 4
Perfluoro-2-trifluoromethyl-4-oxanonane
Reactant of Route 5
Perfluoro-2-trifluoromethyl-4-oxanonane
Reactant of Route 6
Perfluoro-2-trifluoromethyl-4-oxanonane

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